molecular formula C10H15BO3 B062743 4-T-Butoxyphenylboronic acid CAS No. 176672-49-4

4-T-Butoxyphenylboronic acid

Cat. No.: B062743
CAS No.: 176672-49-4
M. Wt: 194.04 g/mol
InChI Key: OKHCKPPOCZWHRN-UHFFFAOYSA-N
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Description

4-T-Butoxyphenylboronic acid is an organoboron compound with the molecular formula C10H15BO3. It is a derivative of phenylboronic acid where the phenyl ring is substituted with a tert-butoxy group at the para position. This compound is known for its utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .

Mechanism of Action

Target of Action

The primary target of 4-T-Butoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the Suzuki–Miyaura coupling reaction, this compound participates in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in the synthesis of various organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

It’s known that the compound is used in the preparation of nitrophenylphenol via cross-coupling reaction of nitrohalobenzenes with phenylboronic acids and deprotection .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound is influenced by various environmental factors. The Suzuki–Miyaura cross-coupling reaction, for instance, requires mild and functional group tolerant reaction conditions . The stability and reactivity of the organoboron reagent (such as this compound) can also be affected by the reaction environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-T-Butoxyphenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 4-bromo-tert-butoxybenzene with triisopropyl borate in the presence of a base such as potassium carbonate. The reaction typically proceeds under inert conditions, such as nitrogen or argon atmosphere, to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are carried out in reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4-T-Butoxyphenylboronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Comparison with Similar Compounds

Properties

IUPAC Name

[4-[(2-methylpropan-2-yl)oxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO3/c1-10(2,3)14-9-6-4-8(5-7-9)11(12)13/h4-7,12-13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHCKPPOCZWHRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60464346
Record name 4-T-BUTOXYPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176672-49-4
Record name 4-T-BUTOXYPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-tert-Butoxyphenylboronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of tert-butyllithium (1.7 M in pentane, 12 ml, CAUTION-PYROPHORIC) was added dropwise to a stirring solution of 4-bromophenyl tert-butyl ether (2.33 g) in tetrahydrofuran (20 ml) at -70° C. After a further 5 minutes the resulting solution of anion was added dropwise to a solution of triisopropyl borate (6 ml) in tetrahydrofuran (10 ml) at -70 ° C. After the addition was complete the reaction mixture was allowed to warm to room temperature. After 20 minutes a solution of saturated aqueous ammonium chloride (25 ml) and ether (25 ml) was added. The layers were separated and the aqueous phase washed with ether (50 ml). The combined organic extracts were washed with dilute hydrochloric acid (5%, 25 ml) and were then dried over anhydrous magnesium sulfate. The solution was filtered and concentrated under reduced pressure to give a white solid. This was purified by column chromatography over silica eluting with ether then methanol to give the sub-title compound as a white solid (0.69 g).
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
2.33 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

3-(4-Benzyloxy)phenoxy!benzo b!thiophene-2-boronic acid was reacted with 4-(-tertbutoxy)bromobenzene according to the conditions described above for 2-iodo-3-(4-benzyloxy)phenoxy!benzo b!thiophene and 4-(tertbutoxy)phenyl boronic acid to give 2-(4-tertbutyloxyphenyl)-3-(4-benzyloxy)phenoxy!benzo b!thiophene in 81% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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